SNAP 5089

Description

Historical Context of Alpha-1 Adrenoceptor Antagonist Discovery

Historically, alpha-adrenoceptors were initially considered a single, homogeneous population. nih.govkarger.com This view began to change in 1974 with the proposal to subdivide alpha-adrenoceptors into α1 and α2 subtypes, based on the discovery of presynaptic receptors and differing potencies of antagonists like phenoxybenzamine. nih.govkarger.com Further evidence for α1-adrenoceptor heterogeneity emerged in the mid-1980s through studies examining the binding affinities of various agonists and antagonists, such as oxymetazoline, WB4101, and phentolamine, in different pharmacological preparations. nih.govkarger.com These studies suggested the existence of α1-adrenoceptor subtypes, later confirmed by radioligand binding and functional studies, leading to the identification of three native prazosin-high-affinity α1-adrenoceptor subtypes: α1A, α1B, and α1D. karger.com Molecular cloning techniques subsequently characterized the corresponding receptor subtypes, initially designated α1a, α1b, and α1d. karger.com

The clinical significance of α1-adrenoceptor antagonists was recognized with the development of drugs for conditions like hypertension and benign prostatic hyperplasia (BPH). mdpi.comwikipedia.org Early treatments for BPH, for instance, utilized non-selective alpha blockers like phenoxybenzamine. wikipedia.org The development of selective α1-blockers, such as prazosin, marked a significant advancement in the treatment of hypertension. wikipedia.org Alfuzosin was an early example of a uroselective α1-adrenoceptor antagonist evaluated for BPH treatment, highlighting the interest in tissue-selective compounds. nih.govkarger.com

Identification and Early Characterization of SNAP 5089 as a Key Research Probe

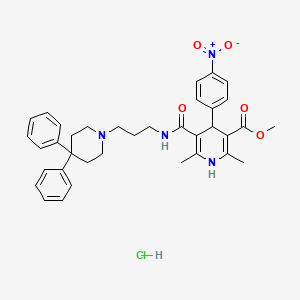

The discovery and characterization of subtype-selective ligands have been crucial for dissecting the specific roles of each α1-adrenoceptor subtype. This compound emerged from research efforts aimed at identifying subtype-selective α1a-adrenergic receptor antagonists. Its discovery was based on the structure of the L-type calcium channel antagonist niguldipine (B22589). tocris.comnih.gov

This compound is characterized as a subtype-selective α1A-adrenoceptor antagonist. tocris.comrndsystems.com Early characterization studies demonstrated its potent affinity for the α1A subtype, showing significantly lower affinity for other adrenoceptor subtypes. tocris.comrndsystems.com This selectivity profile established this compound as a valuable tool for researchers investigating the specific functions mediated by the α1A-adrenoceptor. tocris.comrndsystems.com

Detailed binding studies have quantified the selectivity of this compound. For instance, reported Ki values indicate a high affinity for the α1A subtype compared to α1B, α2C, α1D, α2B, and α2A subtypes, as well as L-type Ca2+ channels. tocris.comrndsystems.com

Table 1: Selectivity Profile of this compound (Ki values)

| Adrenoceptor Subtype / Channel | Ki (nM) |

| α1A | 0.35 |

| α1B | 220 |

| α2C | 370 |

| α1D | 540 |

| α2B | 800 |

| α2A | 1200 |

| L-type Ca2+ channels | 540 |

Data derived from references tocris.comrndsystems.com.

This significant selectivity profile, particularly the > 600-fold selectivity over other adrenoceptors, underscores its utility as a research probe for specifically targeting the α1A subtype. tocris.comrndsystems.com

Significance of Subtype-Selective Adrenoceptor Antagonists in Biological Inquiry

The availability of subtype-selective adrenoceptor antagonists is of paramount importance in biological inquiry. While non-selective antagonists have provided initial insights into the broader roles of α1-adrenoceptors, understanding the specific contributions of each subtype (α1A, α1B, and α1D) requires ligands that can selectively interact with individual receptors. uzh.chacs.org

Subtype-selective antagonists like this compound allow researchers to:

Discriminate Receptor Function: By selectively blocking one subtype, researchers can isolate and study the physiological responses mediated specifically by that receptor in various tissues and organs. uzh.chacs.org

Elucidate Tissue Distribution and Functional Roles: Selective ligands help map the distribution of specific receptor subtypes and determine their precise roles in mediating responses like smooth muscle contraction in different vascular beds or parts of the lower urinary tract. jst.go.jptocris.comrndsystems.com

Investigate Signaling Pathways: Understanding which signaling pathways are coupled to each specific subtype is facilitated by using selective antagonists. ahajournals.org

Develop Targeted Therapies: The insights gained from studies using subtype-selective probes are crucial for the rational design of new therapeutic agents with improved efficacy and reduced off-target side effects. tandfonline.comphysiology.org For example, the predominance of the α1A subtype in prostate smooth muscle contraction has made selective α1A antagonists a focus for BPH treatment with potentially fewer cardiovascular side effects compared to non-selective agents. tandfonline.com

The development of selective ligands has been more successful for some subtypes than others; for instance, the identification of highly selective α1B-adrenoceptor ligands has been particularly challenging. uzh.chacs.orgresearchgate.net This highlights the continued need for the discovery and characterization of novel selective probes across all subtypes.

Overview of Research Trajectories for this compound in Adrenergic Pharmacology

This compound, as a selective α1A-adrenoceptor antagonist, has been primarily utilized in research to investigate the roles of this specific subtype in various physiological contexts. Its application has contributed to understanding the involvement of α1A-adrenoceptors in:

Smooth Muscle Contraction: Studies have used this compound to explore the role of α1A receptors in mediating noradrenalin-induced contractions in tissues like rabbit vascular and lower urinary tissues. tocris.comrndsystems.com This aligns with the understanding that α1A receptors are significantly involved in smooth muscle tone in these areas. tandfonline.com

Pharmacological Characterization of Receptors: this compound has been used in radioligand binding and functional assays to characterize the pharmacological profiles of α1A-adrenoceptors in various preparations, including cloned receptors and native tissues. tocris.comrndsystems.comnih.gov Studies have confirmed its high selectivity for the human α1A subtype. nih.gov

Research using this compound, alongside other selective ligands, has contributed to a more refined understanding of α1-adrenoceptor pharmacology and the distinct roles played by each subtype in both normal physiology and disease states. The compound serves as a valuable tool in the ongoing effort to develop more targeted and effective therapies acting on the adrenergic system.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N4O5.ClH/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29;/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXELDPKESKXREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Pharmacological Characterization of Snap 5089

Target Specificity and Receptor Binding Profile

SNAP 5089 exhibits a notable affinity and selectivity for adrenergic receptors, particularly the alpha-1A subtype. tocris.comrndsystems.comnih.govresearchgate.net

Affinity and Selectivity for Alpha-1A Adrenoceptor Subtype

Research indicates that this compound is a subtype-selective α1A-adrenoceptor antagonist. tocris.comrndsystems.com It demonstrates high affinity for the α1A subtype, with a reported Ki value of 0.35 nM. tocris.comrndsystems.com Studies have shown this compound to possess significant selectivity for the α1A adrenoceptor, with one study reporting over 1700-fold selectivity for the α1A-adrenoceptor compared to other subtypes. nih.gov Another source indicates a selectivity greater than 600-fold over other adrenoceptors. tocris.comrndsystems.com A structurally modified (+)niguldipine compound, this compound, has a 100-fold selectivity for the α1A/c subtype. ahajournals.orgahajournals.org

Comparative Selectivity Against Other Adrenoceptor Subtypes (e.g., α1B, α1D, α2A, α2B, α2C)

This compound displays significantly lower affinity for other adrenoceptor subtypes compared to α1A. Reported Ki values for other subtypes include 220 nM for α1B, 540 nM for α1D, 1200 nM for α2A, 800 nM for α2B, and 370 nM for α2C. tocris.comrndsystems.com This demonstrates a substantial selectivity profile favoring the α1A subtype over α1B, α1D, and the alpha-2 adrenoceptors. tocris.comrndsystems.com

Here is a table summarizing the affinity (Ki) of this compound for various adrenoceptor subtypes:

| Adrenoceptor Subtype | Ki (nM) |

| α1A | 0.35 |

| α1B | 220 |

| α1D | 540 |

| α2A | 1200 |

| α2B | 800 |

| α2C | 370 |

Interaction with Calcium Channels (e.g., L-type Ca2+ channels) and Other Ion Channels

In addition to its activity at adrenoceptors, this compound has been reported to interact with L-type Ca2+ channels. tocris.comrndsystems.com The reported Ki value for L-type Ca2+ channels is 540 nM. tocris.comrndsystems.com This indicates that while primarily selective for the α1A adrenoceptor, this compound also exhibits affinity for L-type calcium channels, albeit lower than its affinity for α1A. tocris.comrndsystems.com

Mechanism of Action as an Adrenoceptor Antagonist

This compound functions as an antagonist by blocking the activity of adrenoceptors, particularly the α1A subtype. tocris.comrndsystems.com

Antagonistic Activity on Noradrenaline-Induced Contractions

This compound has been shown to inhibit noradrenaline-induced contractions in smooth muscle tissues. tocris.comrndsystems.com This antagonistic activity has been observed in rabbit vascular and lower urinary tissues. tocris.comrndsystems.com Noradrenaline primarily evokes contractions in certain tissues, such as the rat vas deferens, via the α1A receptor. phcogcommn.org Studies involving this compound have investigated its effect on these noradrenaline-induced contractile responses, supporting its role as an α1A adrenoceptor antagonist. nih.govnih.govnih.gov

Exploration of Inverse Agonist or Partial Agonist Properties (if applicable in literature)

While this compound is predominantly characterized as an antagonist, the literature primarily describes its function as a selective α1A-adrenoceptor antagonist. rndsystems.comtocris.comresearchgate.netresearchgate.netnih.gov Antagonists typically block the action of agonists at a receptor without having significant intrinsic activity themselves. Inverse agonists, on the other hand, can reduce the basal activity of a receptor that is constitutively active. Partial agonists elicit a submaximal response compared to a full agonist.

Based on the available search results, the primary classification and reported activity of this compound is that of an antagonist, specifically a subtype-selective α1A-adrenoceptor antagonist. rndsystems.comtocris.comresearchgate.netresearchgate.netnih.gov There is no explicit mention in the provided search results characterizing this compound as an inverse agonist or partial agonist at the α1A-adrenoceptor or other adrenoceptor subtypes. One source mentions that BMY-7378, another α1D-AR selective antagonist, has some weak partial agonist actions at other receptors, but this is not stated for this compound. guidetopharmacology.org The focus in the literature is consistently on its potent and selective antagonistic effects. nih.govresearchgate.net

Structure Activity Relationships Sar and Medicinal Chemistry Investigations of Snap 5089

Chemical Synthesis Approaches for Dihydropyridine (B1217469) Derivatives Related to SNAP 5089 (e.g., Hantzsch synthesis)

Dihydropyridines, including those structurally related to this compound, are commonly synthesized using variations of the Hantzsch synthesis. acs.orgorganic-chemistry.org This multicomponent reaction typically involves the condensation of an aromatic aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia (B1221849) or an ammonium (B1175870) salt. acs.orgorganic-chemistry.org The reaction yields 1,4-dihydropyridine (B1200194) derivatives, often referred to as Hantzsch esters, which can be isolated as intermediates. acs.orgorganic-chemistry.org Subsequent oxidation of these dihydropyridines can lead to the corresponding pyridine (B92270) derivatives. acs.orgorganic-chemistry.org

The straightforward nature of the Hantzsch synthesis has facilitated the preparation of numerous dihydropyridine analogues, enabling systematic studies of their structure-activity relationships. acs.org While the classical Hantzsch synthesis often involves refluxing in an alcohol solvent, various modifications and catalytic systems have been developed to improve efficiency and yield, including solvent-free conditions and the use of nanoparticles as catalysts. lew.roopensciencepublications.com The adaptability of the dihydropyridine nucleus makes it a "privileged structure" in medicinal chemistry, capable of displaying affinity for diverse binding sites through careful structural modification. nih.gov

Elucidation of Key Structural Elements for Alpha-1A Adrenoceptor Selectivity

Research into this compound and related dihydropyridines has been instrumental in identifying the structural features critical for achieving high selectivity for the α1A adrenoceptor. This compound is reported to exhibit significant selectivity for the α1A subtype, showing over 600-fold selectivity over other adrenoceptors, including α1B, α2C, α1D, α2B, and α2A subtypes, as well as L-type Ca2+ channels. tocris.comrndsystems.com One study indicated even higher selectivity, reporting over 1700-fold selectivity for the α1A adrenoceptor compared to other subtypes. nih.govmedchemexpress.com

The development of α1A-selective antagonists, often based on the dihydropyridine scaffold, has involved systematic structural modifications to understand their impact on receptor binding affinity and selectivity. For instance, studies comparing dihydropyridines with related dihydropyrimidinones and dihydropyrimidines have highlighted similarities and differences in their SAR for α1A antagonism. acs.orgnih.gov Additionally, investigations into phenylacetamide derivatives, derived from truncating the 4-aryl dihydropyridine subunit, have also led to the identification of potent and selective α1A antagonists, further contributing to the understanding of the structural requirements for this selectivity. nih.govresearchgate.net

The high affinity of this compound for the α1A receptor is considered important for applications where precise modulation of this subtype is desired. medchemexpress.com

Development of Analogues and Their Pharmacological Characterization

The discovery of this compound as a selective α1A adrenoceptor antagonist has spurred the development and pharmacological characterization of numerous analogues aimed at optimizing potency, selectivity, and pharmacokinetic properties. wetzelconsulting.comnih.gov Medicinal chemistry efforts have involved systematic modifications of different parts of the this compound structure, such as the dihydropyridine core, the substituent at the 4-position, and the aminoalkyl chain terminating in the diphenylpiperidinyl group.

Pharmacological characterization of these analogues typically involves in vitro binding studies to determine their affinity and selectivity for the different α1 adrenoceptor subtypes (α1A, α1B, and α1D), as well as other receptors and ion channels to assess off-target interactions. nih.govtocris.comrndsystems.comnih.gov Functional assays, such as measuring the inhibition of noradrenalin-induced contractions in relevant tissues (e.g., rabbit vascular and lower urinary tissues), are also crucial to evaluate the antagonist activity of the compounds. tocris.comrndsystems.com

Studies have explored different structural series, including dihydropyrimidinones and dihydropyrimidines, as potential replacements for the dihydropyridine core, investigating their SAR as selective α1A antagonists. acs.orgnih.gov The characterization of analogues, such as SNAP 5540, a 4-(methoxycarbonyl)-4-phenylpiperidine analogue, has demonstrated that systematic modification of the lipophilic diphenylpiperidinyl moiety can yield highly potent and selective α1A antagonists. researchgate.net These analogues have been characterized through binding assays and functional studies in tissues like the human prostate. researchgate.net

The data from these investigations contribute to a detailed understanding of the SAR within this class of compounds, guiding the design of new ligands with tailored pharmacological properties. acs.orgucsd.edu

Table 1: Binding Affinity of this compound for Adrenoceptor Subtypes and L-type Ca2+ Channels

| Receptor Subtype / Channel | Ki (nM) | Selectivity Fold (vs α1A) |

| α1A | 0.35 | 1 |

| α1B | 220 | > 600 |

| α2C | 370 | - |

| α1D | 540 | - |

| α2B | 800 | - |

| α2A | 1200 | - |

| L-type Ca2+ Channels | 540 | - |

Table 2: Comparative Selectivity of Selected α1 Adrenoceptor Antagonists

| Compound | α1A Selectivity | Other Subtype Selectivity | Source |

| This compound | > 600-fold | α1B, α2C, α1D, α2B, α2A, L-type Ca2+ Channels tocris.comrndsystems.com | Tocris Bioscience, R&D Systems tocris.comrndsystems.com |

| This compound | > 1700-fold | α1B, α1D nih.gov | PubMed Central nih.gov |

| 5-methylurapidil | 80- to 120-fold | α1B, α1D ahajournals.org | α1-Adrenergic Receptor Subtypes ahajournals.org |

| KMD-3213 | > 500-fold | α1B ahajournals.org | α1-Adrenergic Receptor Subtypes ahajournals.org |

| KMD-3213 | > 56-fold | α1D ahajournals.org | α1-Adrenergic Receptor Subtypes ahajournals.org |

| RS17053 | 50- to 60-fold | - ahajournals.org | α1-Adrenergic Receptor Subtypes ahajournals.org |

| BMY7378 | - | α1D (98-fold vs α1A) nih.gov | PubMed Central nih.gov |

In Vitro and Cellular Mechanistic Studies of Snap 5089

Effects on Isolated Tissue Preparations

Studies using isolated tissue preparations have been instrumental in evaluating the functional effects of SNAP 5089 on smooth muscle contraction mediated by adrenoceptors.

Inhibition of Contractile Responses in Rabbit Vascular Tissues

This compound has been shown to inhibit noradrenaline-induced contractions in rabbit vascular tissues. rndsystems.com This effect is consistent with its identification as an α1A-adrenoceptor antagonist, as α1-adrenoceptors are known to mediate vasoconstriction. ahajournals.org

Effects on Rabbit Lower Urinary Tract Tissues (e.g., bladder neck)

Research has also explored the effects of this compound on tissues of the rabbit lower urinary tract, such as the bladder neck. This compound inhibits noradrenaline-induced contractions in rabbit lower urinary tissues. rndsystems.com The α1-adrenoceptor population mediating contractile responses to noradrenaline in the rabbit bladder neck has been characterized, and studies with various α1-adrenoceptor antagonists, including this compound, suggest that a single α1-adrenoceptor subtype mediates these contractions. nih.govnih.gov This subtype's pharmacological profile is reminiscent of the 'α1L'-adrenoceptor, which is believed to mediate contractions in human lower urinary tract tissues. nih.govnih.gov The rabbit bladder neck is considered a predictive pharmacological assay for studying noradrenaline-induced smooth muscle contraction in human lower urinary tract tissues. nih.govnih.gov

| Tissue | Species | Response Measured | Effect of this compound | Key Adrenoceptor Subtype Involved (if indicated) | Reference |

| Vascular tissues | Rabbit | Noradrenaline-induced contraction | Inhibition | α1A (implied by selectivity) | rndsystems.com |

| Lower urinary tract tissues (e.g., bladder neck) | Rabbit | Noradrenaline-induced contraction | Inhibition | 'α1L' / α1A | rndsystems.comnih.govnih.gov |

Pharmacological Characterization in Rat Caudal Artery

The α1-adrenoceptor population mediating contraction in the caudal artery of the rat has been characterized using quantitative receptor pharmacology. Experiments with various α1-adrenoceptor antagonists, including this compound, have been conducted. nih.gov Schild regression analyses with this compound in rat caudal artery revealed parallel dextral shifts of concentration-effect curves to A-61603, a selective agonist at α1A adrenoceptors. nih.gov The pA2 estimate for this compound in this tissue was reported as 9.3. nih.gov However, deviations from a unit slope in Schild regression analysis for some antagonists, including this compound, suggest the possible involvement of more than one α1-adrenoceptor subtype in the contractile response to noradrenaline in the rat caudal artery. nih.gov The antagonist affinity profile observed in the rat caudal artery best reflects that described for the α1A-adrenoceptor. nih.gov

| Tissue | Species | Agonist Used | This compound pA₂ Estimate | Schild Regression Slope | Implied Adrenoceptor Involvement | Reference |

| Caudal Artery | Rat | A-61603 | 9.3 | Deviations from unit slope observed | Primarily α1A, possible secondary involvement of another α1 subtype | nih.gov |

Cellular Signaling Pathway Modulation

Beyond its effects on tissue contraction, studies have begun to explore how this compound might influence intracellular signaling pathways.

Influence on Intracellular Calcium Dynamics

Activation of α1-adrenoceptors typically leads to an increase in intracellular calcium (Ca²⁺) levels. ahajournals.org This can occur through various mechanisms, including the release of Ca²⁺ from intracellular stores via the phospholipase C (PLC)/inositol trisphosphate (IP3) pathway and the influx of extracellular Ca²⁺ through voltage-dependent calcium channels. ahajournals.org As an α1A-adrenoceptor antagonist, this compound would be expected to modulate these calcium dynamics by blocking the activation of the receptor. While direct studies specifically detailing this compound's influence on intracellular calcium dynamics were not extensively found in the search results, its action as an α1A antagonist strongly implies it would inhibit the Ca²⁺ mobilization and influx triggered by α1A activation. ahajournals.org Some α1A adrenoceptors are suggested to gate Ca²⁺ influx through voltage-dependent Ca²⁺ channels. ahajournals.org

Interactions with Protein Kinase C (PKC) Pathways

Activation of α1-adrenoceptors can also lead to the activation of Protein Kinase C (PKC) pathways, often downstream of PLC activation and diacylglycerol (DAG) production. ahajournals.orgidrblab.net PKC is involved in various cellular processes, including smooth muscle contraction and the regulation of ion channels. idrblab.netnih.gov Given that this compound is an α1A-adrenoceptor antagonist, it is plausible that it could indirectly influence PKC pathways by blocking the upstream activation signal initiated by α1A receptor stimulation. ahajournals.org However, specific research detailing direct interactions or modulation of PKC pathways by this compound was not prominently featured in the provided search results. idrblab.netnih.govcambridge.orgdtic.milnih.gov

Functional Assays in Cell Lines (e.g., A431 cells, HEK293 cells) for Receptor Activity

Functional assays in cell lines are commonly used to evaluate the activity of compounds on specific receptors. This compound has been utilized in functional assays in A431 cells to investigate its activity as an α1A-adrenoceptor antagonist. biorxiv.org In one study, this compound was used to assess the concentration-dependent blockage of (-)-epinephrine-induced dynamic mass redistribution (DMR) in A431 cells. biorxiv.org This indicates that this compound effectively antagonizes the response mediated by α1A-adrenoceptors in this cell line. A431 cells are a human epidermoid carcinoma cell line known to express epidermal growth factor receptors (EGFR) and are used in various cell signaling studies. acs.orgrevvity.combiorxiv.org

Preclinical Pharmacological Investigations of Snap 5089

Animal Models for Alpha-1A Adrenoceptor Research

Various animal models have been utilized in the preclinical research of alpha-1A adrenoceptors and compounds like SNAP 5089. Rabbit and rat tissues have been commonly used to study the effects of alpha-1 adrenoceptor antagonists. For instance, noradrenalin-induced contractions in rabbit vascular and lower urinary tissues have been inhibited by this compound. tocris.comrndsystems.com The rabbit bladder neck has been specifically highlighted as a model for lower urinary tract tissues in humans for studying alpha-1L adrenoceptor mediation of smooth muscle contraction. tocris.comrndsystems.com Studies in rats have also characterized alpha-1A adrenoceptors mediating contractile responses in tissues like the caudal artery. medkoo.com

Investigation of Tissue Selectivity in vivo

A key aspect of this compound research has been the investigation of its tissue selectivity, particularly between the urogenital and cardiovascular systems. This is crucial for developing treatments for conditions like benign prostatic hyperplasia (BPH) while minimizing cardiovascular side effects such as hypotension. auajournals.org

This compound has demonstrated selectivity for alpha-1A adrenoceptors over other adrenoceptor subtypes, including alpha-1B, alpha-1D, alpha-2A, alpha-2B, and alpha-2C, as well as L-type Ca2+ channels. tocris.comrndsystems.com Studies have shown this compound to be a highly selective alpha-1A adrenoceptor antagonist, displaying over 600-fold selectivity for alpha-1A compared to other adrenoceptors. tocris.comrndsystems.com One study reported over 1700-fold selectivity for the alpha-1A adrenoceptor. nih.gov

Preclinical data suggests that this compound inhibits noradrenalin-induced contractions in rabbit lower urinary tissues and vascular tissues. tocris.comrndsystems.com While this compound has shown promise in urological research, particularly concerning BPH due to its alpha-1A receptor selectivity, its cardiovascular implications have also been studied due to its ability to modulate vascular tone and blood pressure.

Comparative studies with other alpha-1 adrenoceptor antagonists, such as KMD-3213 and tamsulosin (B1681236), in human prostate and vascular tissues have provided insights into tissue selectivity. KMD-3213 showed substantial selectivity for prostatic alpha-1 ARs compared to the aorta, while tamsulosin also showed higher affinity for the prostate but was less selective than KMD-3213. auajournals.org These studies suggest that the human prostate predominantly contains alpha-1A and functional alpha-1L adrenoceptors, while human vasculature mainly expresses the alpha-1B subtype. auajournals.org Although not directly comparing this compound in this specific human tissue context in the provided snippets, the understanding of subtype distribution in these tissues is relevant to the evaluation of selective antagonists.

The reported Ki values for this compound across different adrenoceptor subtypes highlight its selectivity profile:

| Adrenoceptor Subtype | Ki (nM) |

| α1A | 0.35 |

| α1B | 220 |

| α2C | 370 |

| α1D | 540 |

| α2B | 800 |

| α2A | 1200 |

| L-type Ca2+ channels | 540 |

Data compiled from tocris.comrndsystems.com.

Pharmacodynamic Assessments in Preclinical Models

Pharmacodynamic assessments of this compound in preclinical models have primarily focused on its effects on smooth muscle contraction and receptor occupancy. As an alpha-1A adrenoceptor antagonist, this compound inhibits noradrenalin-induced contractions in tissues where these receptors mediate contractile responses. tocris.comrndsystems.com This effect has been observed in rabbit vascular and lower urinary tissues. tocris.comrndsystems.com

Studies investigating smooth muscle contraction in various tissues, including the gastrointestinal tract, blood vessels, and respiratory system, have shown that autacoids and other signaling molecules play a crucial role in regulating contraction and relaxation through interactions with specific receptors. jnmjournal.org Alpha-1 adrenoceptors are G protein-coupled receptors that activate mitogenic responses and regulate the growth and proliferation of many cells, signaling through the Gq/11 family of G-proteins. genecards.org

While specific detailed pharmacodynamic data on receptor occupancy for this compound in various tissues were not extensively available in the provided snippets, the compound's classification as a selective alpha-1A adrenoceptor antagonist implies that its pharmacodynamic effects are mediated through binding to and blocking this specific receptor subtype. tocris.comrndsystems.com Receptor occupancy studies are a standard part of pharmacodynamic assessments to understand the extent and duration of a compound's binding to its target receptor in vivo. nih.gov

Exploratory Studies in Relevant Disease Models

Exploratory preclinical studies have investigated the potential therapeutic relevance of this compound in various disease models, primarily focusing on conditions where alpha-1A adrenoceptors are implicated.

Benign Prostatic Hyperplasia (BPH): this compound has been investigated for its potential in treating BPH, a condition characterized by the proliferation of glandular cells and myofibroblasts in the prostate, leading to lower urinary tract symptoms. karger.com Alpha-1 adrenoceptor antagonists are used to relax smooth muscle in the prostate and lower urinary tract, improving urinary flow. nih.gov The alpha-1A subtype is considered to play a predominant role in human prostate smooth muscle contraction. karger.comtandfonline.com this compound, as a selective alpha-1A antagonist, has been explored for its potential advantages in BPH treatment. tandfonline.comwetzelconsulting.com Studies in animal models relevant to BPH have been conducted to assess the efficacy of prostate-selective alpha-adrenoceptor antagonists. tandfonline.com

Hypertension: Alpha-1 adrenoceptor antagonists were originally targeted for hypertension treatment due to their effects on vascular tone and blood pressure. nih.gov While newer selective antagonists like tamsulosin and silodosin (B1681671) have less blood pressure lowering effect and are primarily used for BPH, the role of alpha-1 adrenoceptors in cardiovascular regulation suggests a potential area of investigation for compounds like this compound, although its primary selectivity is for the alpha-1A subtype which may have less impact on blood pressure compared to non-selective or alpha-1B selective antagonists. nih.govmedchemexpress.com

Heart Arrhythmias: this compound has been listed in databases with a status of "Terminated" for the indication of heart arrhythmia. idrblab.netidrblab.net While the specific details of these studies are not provided in the snippets, this indicates that exploratory research was conducted in models relevant to heart rhythm disorders. Alpha-1 adrenoceptors are expressed in the heart and can influence cardiac function. nih.gov Research into the involvement of inflammatory responses in cardiac arrhythmias, particularly atrial fibrillation, highlights the complexity of these conditions and potential areas for therapeutic intervention. nih.gov

Endometriosis and Blood Disorders: this compound has been mentioned in the context of potential applications in endometriosis and blood disorders, although the specific mechanisms or preclinical findings were not detailed in the provided search results. biosynth.com Endometriosis is associated with endometrioid tissues and cysts, and research in this area involves understanding cellular and molecular changes. plos.org Blood disorders encompass a wide range of conditions, and research can involve investigating factors affecting blood cells or the vascular system. mdpi.comresearchgate.net Further specific preclinical studies on this compound in these areas would be needed to understand its potential role.

Role of Snap 5089 in Adrenergic Receptor Subtype Classification and Research

Contribution to Understanding Alpha-1 Adrenoceptor Heterogeneity

The discovery and characterization of selective ligands like SNAP 5089 have been crucial in revealing the underlying heterogeneity of α1-adrenoceptors. Prior to the widespread application of molecular biology techniques, α1-adrenoceptor subtypes were primarily defined through pharmacological studies involving functional and binding assays. researchgate.net this compound, with its distinct selectivity profile, has contributed to this pharmacological differentiation, providing evidence for the existence of distinct α1-adrenoceptor populations within tissues. Studies utilizing this compound have helped to pharmacologically characterize responses mediated by specific α1 subtypes, aiding in the complex task of correlating cloned receptor subtypes with native tissue responses. researchgate.net

Use as a Pharmacological Tool for Receptor Subtype Differentiation

This compound is recognized as a subtype-selective α1A-adrenoceptor antagonist. rndsystems.comtocris.com Its utility as a pharmacological tool lies in its marked selectivity for the α1A subtype compared to other adrenoceptors. Research indicates that this compound displays significantly higher affinity for the α1A adrenoceptor, with reported Ki values demonstrating selectivity of over 600-fold or even over 1700-fold for α1A over α1B and α1D subtypes. rndsystems.comtocris.comnih.gov This high degree of selectivity allows researchers to probe the functional roles and distribution of the α1A adrenoceptor in various tissues and cell types. By using this compound in binding studies or functional assays (such as measuring smooth muscle contraction), researchers can differentiate the contribution of the α1A subtype from those of the α1B and α1D subtypes. rndsystems.comtocris.com

The following table illustrates the binding affinities (Ki values) of this compound for various adrenoceptor subtypes and L-type Ca2+ channels:

| Receptor Subtype / Channel | Ki (nM) |

| α1A | 0.35 rndsystems.comtocris.com |

| α1B | 220 rndsystems.comtocris.com |

| α2C | 370 rndsystems.comtocris.com |

| α1D | 540 rndsystems.comtocris.com |

| α2B | 800 rndsystems.comtocris.com |

| α2A | 1200 rndsystems.comtocris.com |

| L-type Ca2+ channels | 540 rndsystems.comtocris.com |

This data highlights the potent and selective binding of this compound to the α1A adrenoceptor, making it a valuable tool for its specific investigation.

Implications for Ligand Discovery and Development for Specific Adrenoceptor Subtypes

The existence of distinct α1-adrenoceptor subtypes with potentially differing physiological roles has significant implications for the discovery and development of subtype-selective ligands. ahajournals.org The use of tools like this compound in research helps to delineate the specific contributions of the α1A subtype to various physiological processes. rndsystems.comtocris.com This knowledge can then guide the design and screening of novel compounds aimed at selectively targeting the α1A receptor. Developing subtype-selective drugs may offer the potential for more targeted therapies with reduced off-target effects, compared to non-selective alpha-1 blockers. researchgate.net For example, understanding the role of α1A receptors in conditions like benign prostatic hyperplasia (BPH) has driven the development of α1A-preferential antagonists. researchgate.net this compound, by aiding in the characterization of the α1A subtype, indirectly supports the rational design and evaluation of such subtype-selective agents. ahajournals.orgnih.govmims.com

Comparative Studies with Other Known Alpha-1 Antagonists (e.g., Tamsulosin (B1681236), Prazosin, Niguldipine (B22589), Rec 15-2739)

This compound has been included in comparative studies alongside other established alpha-1 adrenoceptor antagonists to further understand its pharmacological profile and its place among existing tools. ahajournals.orgnih.govmims.comguidetopharmacology.orgguidetopharmacology.orgwikidata.orgmims.comguidetomalariapharmacology.orgnih.govuni-freiburg.de Comparisons with compounds like prazosin, tamsulosin, niguldipine, and Rec 15-2739 have been particularly informative.

Prazosin is a classic alpha-1 adrenoceptor antagonist often considered non-selective across the α1A, α1B, and α1D subtypes, although some studies suggest similar affinity for all three. nih.govmims.comwikipedia.org Tamsulosin, on the other hand, is known for its preferential selectivity for the α1A adrenoceptor, and is clinically used for conditions like BPH. researchgate.netmims.comguidetomalariapharmacology.orgwikipedia.org Niguldipine, from which this compound is structurally derived, is a calcium channel blocker with alpha-1 adrenoceptor antagonist properties, and (+)-niguldipine has shown selectivity for the α1A subtype. ahajournals.orgnih.govwikipedia.orgresearchgate.net Rec 15-2739 (also known as SB 216469) is another compound that has been studied for its α1-adrenoceptor subtype selectivity, particularly in the context of lower urinary tract tissues. rndsystems.comresearchgate.netauajournals.orgnih.gov

Comparative studies have demonstrated the high α1A selectivity of this compound, often showing it to be among the most selective compounds tested. nih.gov For instance, one study reported this compound as having the highest receptor selectivity among a large panel of compounds, being over 1700-fold selective for the α1A-adrenoceptor over the α1B. nih.gov While tamsulosin also shows α1A preference, the degree of selectivity can vary depending on the study and experimental conditions. researchgate.netresearchgate.netauajournals.org Prazosin typically exhibits a less selective profile compared to both this compound and tamsulosin. auajournals.orgnih.gov

These comparisons are vital for researchers selecting appropriate pharmacological tools for their specific investigations into α1-adrenoceptor subtypes. The high selectivity of this compound makes it particularly useful for studies specifically targeting the α1A subtype, helping to distinguish its role from those of the α1B and α1D receptors in complex biological systems.

Advanced Research Methodologies Employed in Snap 5089 Studies

Quantitative Receptor Pharmacology Techniques (e.g., Schild regression analyses, Ki determinations)

Quantitative receptor pharmacology plays a crucial role in characterizing the interaction of SNAP 5089 with adrenoceptors, particularly in determining its affinity and subtype selectivity. Techniques such as Schild regression analysis and Ki determinations are fundamental in these studies. Schild regression analysis is employed to assess the competitive nature of antagonism and to estimate the affinity of an antagonist for a receptor (expressed as pA2 or pKb values). nih.govnih.govnih.govauajournals.org Ki values, representing the equilibrium dissociation constant of an inhibitor, quantify the binding affinity of this compound for different adrenoceptor subtypes. ucsd.edunih.gov

Studies using quantitative receptor pharmacology have shown that this compound displays a high affinity for the α1A-adrenoceptor subtype. tocris.comrndsystems.comucsd.edu For instance, Ki values have been reported as low as 0.35 nM for the α1A subtype. tocris.comrndsystems.com In contrast, its affinity for other adrenoceptor subtypes is significantly lower, with Ki values in the nanomolar to micromolar range, demonstrating its selectivity. tocris.comrndsystems.com

| Adrenoceptor Subtype | Ki (nM) | Selectivity (fold vs α1A) |

| α1A | 0.35 | 1 |

| α1B | 220 | >600 |

| α2C | 370 | >600 |

| α1D | 540 | >600 |

| α2B | 800 | >600 |

| α2A | 1200 | >600 |

| L-type Ca2+ channels | 540 | - |

Molecular Biology Approaches in Receptor Expression and Functional Characterization

Molecular biology techniques are integral to understanding the expression and functional characteristics of the adrenoceptor subtypes that this compound interacts with. These approaches allow for the study of specific receptor subtypes in isolation or in controlled cellular environments. Techniques can include cloning and expression of receptor genes in host cells to create systems for binding and functional assays. ahajournals.org

Studies have utilized molecular biology to characterize cloned adrenoceptor subtypes, including the α1A, α1B, and α1D receptors. ahajournals.org This characterization involves examining their molecular structure, signal transduction mechanisms (e.g., coupling to G proteins like Gq/11), and tissue localization. ahajournals.orgidrblab.net While specific detailed molecular biology studies directly focused on the impact of this compound on receptor expression levels were not prominently found in the search results, the characterization of the receptors themselves using molecular techniques provides the essential framework for interpreting this compound's pharmacological effects. For example, understanding that the α1A-adrenoceptor activates the phosphatidylinositol-calcium second messenger system via Gq/11 proteins ahajournals.orgidrblab.net helps explain how an antagonist like this compound can inhibit downstream contractile responses.

Furthermore, molecular biology approaches, such as using SNAP-tag technology, can be employed to study receptor localization and trafficking, which could be relevant in future studies exploring how this compound might influence receptor dynamics, although no such studies were found in the provided results directly linking this compound to SNAP-tag technology in this context. bham.ac.uk

In Vitro Tissue Bath Studies for Contractility Measurements

In vitro tissue bath studies are a classical and widely used pharmacological technique to measure the contractile responses of isolated tissues to agonists and antagonists like this compound. reprocell.comscireq.comnih.govnih.gov In this method, isolated tissue segments (e.g., smooth muscle from blood vessels or the urinary tract) are suspended in a temperature-controlled, oxygenated buffer solution. reprocell.comscireq.comnih.gov Changes in tissue contractility are recorded using sensitive force transducers. reprocell.comnih.gov

This compound has been evaluated in in vitro tissue bath studies to assess its ability to inhibit noradrenaline-induced contractions in tissues known to express α1-adrenoceptors. tocris.comrndsystems.com For instance, studies in rabbit vascular and lower urinary tissues have shown that this compound effectively inhibits contractions mediated by noradrenaline. tocris.comrndsystems.com These studies are crucial for understanding the functional consequences of this compound's receptor antagonism in a physiological context.

Detailed findings from tissue bath studies, such as concentration-response curves and the magnitude of inhibition by this compound compared to other antagonists, provide valuable data on its potency and efficacy in blocking α1-adrenoceptor-mediated contractions. nih.govnih.govnih.gov For example, studies in rabbit bladder neck and rat caudal artery have utilized tissue baths to characterize the α1-adrenoceptor subtypes involved in contraction and the effects of various antagonists, including this compound. nih.govnih.govnih.gov While specific detailed contractility data for this compound across various tissues was not extensively provided in the snippets, the methodology is confirmed as a key tool in its characterization.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a fundamental technique used to quantify the binding affinity of a compound like this compound to its target receptors. nih.goveurofinsdiscovery.com These assays typically involve incubating tissue homogenates, membrane preparations, or cells expressing the receptor with a radiolabeled ligand that specifically binds to the receptor. nih.gov The binding of the radiolabeled ligand is then measured in the presence of varying concentrations of the unlabeled test compound (this compound) to determine its ability to compete for binding sites. nih.gov

Competition binding assays allow for the determination of inhibition constants (Ki values), which represent the affinity of the unlabeled compound for the receptor. ucsd.edunih.gov A lower Ki value indicates a higher binding affinity. Radioligand binding assays have been instrumental in establishing the high affinity and subtype selectivity of this compound for the α1A-adrenoceptor. tocris.comrndsystems.comucsd.edu

Reported Ki values for this compound across different adrenoceptor subtypes, obtained through radioligand binding studies, demonstrate its potent binding to the α1A subtype (e.g., 0.35 nM) and significantly weaker binding to other α1 and α2 subtypes. tocris.comrndsystems.comucsd.edu This differential binding profile is a key finding derived from radioligand binding assays and underpins the understanding of this compound's subtype selectivity. tocris.comrndsystems.comahajournals.org

| Adrenoceptor Subtype | Ki (nM) - Radioligand Binding |

| α1A | 0.35 tocris.comrndsystems.comucsd.edu |

| α1B | 220 tocris.comrndsystems.com |

| α2C | 370 tocris.comrndsystems.com |

| α1D | 540 tocris.comrndsystems.com |

| α2B | 800 tocris.comrndsystems.com |

| α2A | 1200 tocris.comrndsystems.com |

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling techniques are valuable tools in drug discovery and characterization, particularly in Structure-Activity Relationship (SAR) studies. otavachemicals.comscbdd.comchemrxiv.orguneb.br These methods use computational approaches to predict and understand the interaction of molecules with biological targets based on their chemical structures. otavachemicals.comuneb.brnih.gov Techniques include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. otavachemicals.comchemrxiv.orguneb.br

In the context of this compound, computational chemistry and molecular modeling can be applied to analyze how its specific chemical structure contributes to its high affinity and selectivity for the α1A-adrenoceptor. ahajournals.orgnih.gov By modeling the interaction of this compound with the binding site of the α1A receptor, researchers can gain insights into the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its binding affinity. uneb.br

Given that this compound is a modified derivative of niguldipine (B22589) ahajournals.orgacs.org, computational studies could have been used to understand how the structural modifications enhance its α1A selectivity compared to the parent compound. While the provided search results mention the use of computational chemistry and molecular modeling in SAR studies generally otavachemicals.comscbdd.comchemrxiv.orguneb.br and highlight this compound's structural relationship to niguldipine ahajournals.orgnih.gov, specific detailed computational studies focused solely on the SAR of this compound based on molecular modeling were not extensively provided. However, the principle remains that these techniques offer a powerful in silico approach to complement experimental findings and elucidate the structural basis for this compound's pharmacological profile.

Future Directions and Unanswered Research Questions for Snap 5089

Elucidation of Full Receptor Coupling and Downstream Signaling Pathways

While SNAP 5089 is characterized as a selective α1A-adrenoceptor antagonist, a comprehensive understanding of its effects on the full spectrum of receptor coupling and subsequent downstream signaling pathways remains an area for future investigation. Adrenoceptors, as G protein-coupled receptors (GPCRs), can couple to various G proteins (e.g., Gq/11, Gi/o) and activate diverse intracellular signaling cascades, including those involving phospholipase C (PLC), phospholipase A2 (PLA2), and phospholipase D (PLD), leading to calcium mobilization and other effects ahajournals.orgahajournals.org. Although α1-adrenoceptors are primarily known to couple via Gq/11, leading to Ca2+ mobilization, the precise downstream effects mediated by the α1A subtype upon antagonism by this compound in different cellular contexts require further detailed mapping ahajournals.orgahajournals.org. Understanding the specific G protein coupling preferences and the full repertoire of signaling molecules modulated by this compound binding to the α1A receptor will provide a more complete picture of its cellular actions. This includes exploring potential interactions with pathways beyond the canonical Gq/11-PLC cascade.

Investigation of Potential Allosteric Modulation

The possibility of this compound acting as an allosteric modulator, rather than solely a competitive antagonist, warrants further investigation. Allosteric modulators bind to sites distinct from the orthosteric ligand-binding site and can alter receptor function or the binding affinity of the endogenous ligand longdom.org. While some research may characterize this compound as a competitive antagonist, exploring potential allosteric effects could reveal more nuanced mechanisms of action . Investigating whether this compound influences the conformation of the α1A-adrenoceptor in a way that affects the binding or efficacy of endogenous agonists like norepinephrine, without directly competing for the orthosteric site, would provide valuable insights into its pharmacological profile ahajournals.orgahajournals.org. Techniques such as allosteric binding assays and functional studies designed to detect deviations from competitive antagonism models would be crucial in addressing this question.

Exploration of Interactions with Other Neurotransmitter Systems or Receptor Families Beyond Adrenoceptors

Although this compound exhibits high selectivity for α1A-adrenoceptors compared to other adrenoceptor subtypes and L-type Ca2+ channels, its potential interactions with other neurotransmitter systems or entirely different receptor families have not been exhaustively explored tocris.comrndsystems.com. The nervous system involves complex interplay between various neurotransmitters and their receptors rsc.org. Future research could investigate whether this compound, even at higher concentrations or in specific physiological contexts, interacts with receptors from other classes, such as those for serotonin, dopamine, or acetylcholine, or with ion channels beyond L-type Ca2+ channels tocris.comrndsystems.comrsc.org. Such studies would help to fully characterize its selectivity profile and rule out potential off-target effects that could be relevant in complex biological systems or potential therapeutic applications.

Application as a Selective Tool for Studying Adrenoceptor Physiology and Pathophysiology in Complex Biological Systems

Given its reported selectivity for the α1A-adrenoceptor, this compound holds significant potential as a selective pharmacological tool for dissecting the specific roles of this subtype in various physiological and pathophysiological processes within complex biological systems, such as tissues, organs, or in vivo models tocris.comrndsystems.comresearchgate.net. Future research can leverage this compound to selectively block α1A-adrenoceptors and study their contribution to phenomena like smooth muscle contraction in different tissues (e.g., vascular, urinary tract), blood pressure regulation, or cardiac function tocris.comrndsystems.com. Utilizing this compound in conjunction with genetic models (e.g., α1A receptor knockout animals) or other pharmacological agents could further clarify the specific functions mediated by the α1A subtype and its involvement in disease states. This application is crucial for advancing our understanding of adrenoceptor biology and identifying potential therapeutic targets.

Q & A

Q. What theoretical frameworks guide the development of this compound as a therapeutic agent for [specific disease]?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.